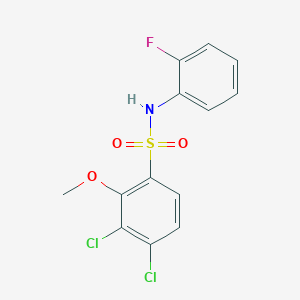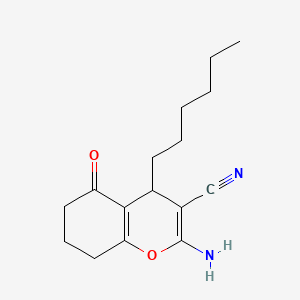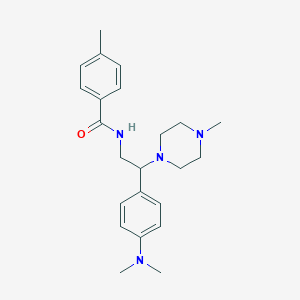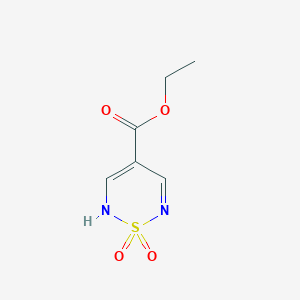
3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide, commonly known as DCFMS, is a sulfonamide derivative that has shown potential in various scientific research applications. Its unique chemical structure and mechanism of action make it a promising candidate for use in biochemical and physiological studies. In
作用機序
DCFMS is believed to act as a nucleophile, reacting with electrophilic molecules such as cysteine and homocysteine. This reaction results in the formation of a fluorescent compound that can be detected and quantified. DCFMS has also been shown to inhibit the activity of enzymes involved in inflammation and cancer, suggesting that it may have therapeutic potential in these areas.
Biochemical and Physiological Effects:
DCFMS has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of enzymes involved in inflammation and cancer. It has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. DCFMS has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using DCFMS in lab experiments is its high sensitivity and specificity for detecting cysteine and homocysteine. It is also relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, one limitation of DCFMS is that it may not be suitable for use in vivo due to its potential toxicity.
将来の方向性
There are several future directions for research involving DCFMS. One area of interest is the development of new drugs based on the structure of DCFMS, particularly for the treatment of cancer and inflammation. Another area of research is the investigation of the mechanism of action of DCFMS and its interaction with cysteine and homocysteine. Additionally, further studies are needed to determine the potential toxicity of DCFMS and its suitability for use in vivo.
Conclusion:
In conclusion, DCFMS is a sulfonamide derivative that has shown potential in various scientific research applications. Its unique chemical structure and mechanism of action make it a promising candidate for use in biochemical and physiological studies. While there are limitations to its use, including potential toxicity, the advantages of DCFMS make it a valuable tool for researchers. Further research is needed to fully understand the potential of DCFMS in the development of new drugs and its mechanism of action.
合成法
The synthesis of DCFMS involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The reaction takes place at a temperature of around 0-5°C and results in the formation of DCFMS as a white solid. The synthesis method is relatively simple and yields high purity DCFMS.
科学的研究の応用
DCFMS has been used in various scientific research applications, including as a fluorescent probe for the detection of cysteine and homocysteine in biological samples. It has also been used as a tool to investigate the structure and function of proteins, particularly those involved in cancer and inflammation. DCFMS has shown potential in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
特性
IUPAC Name |
3,4-dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FNO3S/c1-20-13-11(7-6-8(14)12(13)15)21(18,19)17-10-5-3-2-4-9(10)16/h2-7,17H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEHVTCZBRDKHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2362565.png)
![N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]but-2-ynamide](/img/structure/B2362567.png)
![(1S,5S,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B2362570.png)




![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2362579.png)


![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1H-benzo[d]imidazole](/img/structure/B2362583.png)

![N-[3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2362586.png)
